Benzenesulfonic acid;undec-10-yn-1-ol

Description

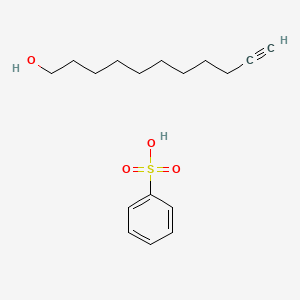

Benzenesulfonic acid; undec-10-yn-1-ol is a compound combining benzenesulfonic acid (C₆H₅SO₃H) and undec-10-yn-1-ol (C₁₁H₂₀O) in a 1:1 molar ratio. Benzenesulfonic acid is a strong organic acid (pKa = -2.8) with high water solubility, widely used as a catalyst, surfactant, and intermediate in pharmaceuticals and dyes . Undec-10-yn-1-ol is a terminal alkyne-containing alcohol with a long hydrophobic chain. The combination likely forms a salt or complex, leveraging the sulfonic acid’s polarity and the alkyne’s reactivity.

Properties

CAS No. |

825651-64-7 |

|---|---|

Molecular Formula |

C17H26O4S |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

benzenesulfonic acid;undec-10-yn-1-ol |

InChI |

InChI=1S/C11H20O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h1,12H,3-11H2;1-5H,(H,7,8,9) |

InChI Key |

BWBJHZVLEPVGKX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic Acid: Benzenesulfonic acid is typically prepared by the sulfonation of benzene using concentrated sulfuric acid.

Undec-10-yn-1-ol: The synthesis of undec-10-yn-1-ol can be achieved through various methods, including the reduction of undec-10-ynoic acid or the hydrolysis of undec-10-ynyl acetate.

Industrial Production Methods

Benzenesulfonic Acid: Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (Monsanto Process) or continuous extraction processes.

Undec-10-yn-1-ol:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Undec-10-yn-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: Benzenesulfonic acid can be reduced to produce benzenesulfinic acid.

Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like phosphorus pentachloride or thionyl chloride are used for sulfonyl chloride formation.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Benzenesulfinic acid.

Substitution: Sulfonamides, sulfonyl chlorides, esters.

Scientific Research Applications

Benzenesulfonic acid;undec-10-yn-1-ol has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.

Biology: Exhibits antifungal activity and is used in the study of biological pathways.

Industry: Used in the esterification of fatty acids and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid;undec-10-yn-1-ol involves its interaction with molecular targets and pathways. For instance, undec-10-yn-1-ol exhibits antifungal activity by disrupting fungal cell membranes . Benzenesulfonic acid, being a strong acid, can act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzenesulfonic Acid; Undec-10-yn-1-ol

- Structure : Benzenesulfonic acid (aromatic sulfonic acid) + undec-10-yn-1-ol (C11 alcohol with terminal alkyne).

- Key Features : High acidity (due to -SO₃H), hydrophilicity from the sulfonic group, and reactivity from the alkyne.

Methanesulfonic Acid; Undec-10-yn-1-ol (1:1) ()

- Formula : C₁₂H₂₄O₄S (molecular mass: 264.38 g/mol).

- Key Differences: Methanesulfonic acid (-CH₃SO₃H) replaces benzenesulfonic acid, reducing aromaticity and molecular weight.

Benzenesulfonic Acid, C10-13 Alkyl Derivatives, Sodium Salt ()

- Structure : Sodium salts of benzenesulfonic acid with C10–13 alkyl chains.

- Key Differences : Lacks the alkyne group, reducing reactivity. Primarily used in detergents as surfactants.

10-Undecen-1-yl 4-Hydroxybenzoate ()

- Formula : C₁₈H₂₆O₃ (molecular mass: 290.4 g/mol).

- Key Differences: Ester derivative with a phenolic group instead of a sulfonic acid. Lower acidity (pKa ~4.5 vs.

Physical and Chemical Properties

*Estimated based on analogous structures.

Industrial and Pharmaceutical Relevance

- Catalysis : Benzenesulfonic acid’s strong acidity makes it effective in esterification and dehydration reactions . The alkyne in undec-10-yn-1-ol could enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer or drug conjugation .

- Surfactants : Compared to sodium alkyl benzenesulfonates (), the alkyne group may enhance micelle stability or enable functionalization in advanced detergents.

- Pharmaceuticals : Benzenesulfonic acid derivatives are used as besylate salts in drugs (e.g., imatinib mesylate) . The alkyne moiety could facilitate targeted drug delivery via bioorthogonal chemistry.

Market Trends and Production

- The global benzenesulfonic acid derivatives market is projected to grow at 4.6% CAGR, driven by demand in pharmaceuticals and detergents .

- Key players like BASF SE and Stepan Company dominate production , but niche compounds like benzenesulfonic acid; undec-10-yn-1-ol may cater to specialized sectors (e.g., bioconjugation reagents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.